molecular formula C24H31ClN4O3S2 B2640071 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1216804-25-9

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2640071
CAS RN: 1216804-25-9
M. Wt: 523.11
InChI Key: PKWJBERDQBAJQS-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H31ClN4O3S2 and its molecular weight is 523.11. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound , due to its structural features and functional groups, is a candidate for various synthetic and chemical studies. It is related to a series of compounds that have been synthesized to explore different chemical properties and reactions. For instance, the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, where the products were identified using various spectroscopy techniques, highlighted the anti-inflammatory activity of certain derivatives (Lynch et al., 2006). Furthermore, compounds with similar structural frameworks have been synthesized to explore their cytotoxic activities, involving different substituents and reaction conditions (Mansour et al., 2020).

Generation of Structurally Diverse Libraries

The structurally related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, has been used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This highlights the versatility of such compounds in generating structurally diverse libraries, potentially leading to the discovery of novel substances with significant biological or chemical properties (Roman, 2013).

Potential Biological Activities

Several compounds structurally similar to the queried compound have been investigated for their biological activities, such as anti-inflammatory, cytotoxic, and antimicrobial activities. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides showed selective class III electrophysiological activity, indicating the potential of such compounds in cardiovascular research (Morgan et al., 1990). Similarly, other compounds were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, displaying promising growth inhibitory effects (Sayed et al., 2020).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-17-15-18(2)22-21(16-17)25-24(32-22)28(14-13-26(3)4)23(29)19-7-9-20(10-8-19)33(30,31)27-11-5-6-12-27;/h7-10,15-16H,5-6,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJBERDQBAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

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